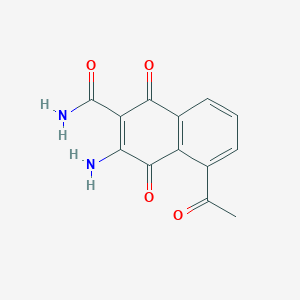

Sarubicin B

Description

2-Naphthalenecarboxamide, 5-acetyl-3-amino-1,4-dihydro-1,4-dioxo- has been reported in Streptomyces with data available.

from Streptomyces strain JA 2861; structure given in first source

Structure

3D Structure

Properties

CAS No. |

84745-01-7 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-acetyl-1-hydroxy-3-imino-4-oxonaphthalene-2-carboxamide |

InChI |

InChI=1S/C13H10N2O4/c1-5(16)6-3-2-4-7-8(6)12(18)10(14)9(11(7)17)13(15)19/h2-4,14,17H,1H3,(H2,15,19) |

InChI Key |

YKJQUOFKMCKKGM-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarubicin B; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Sarubicin B-Producing Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, cultivation, and characterization of Streptomyces species known to produce Sarubicin B, a quinone antibiotic. This document synthesizes available scientific literature to offer detailed experimental protocols, data summaries, and visual workflows to aid in the research and development of this potent secondary metabolite.

Introduction to Sarubicin B

Sarubicin B is a quinone antibiotic that has demonstrated inhibitory activity against Gram-positive bacteria.[1] Like many other bioactive secondary metabolites, it is of microbial origin, produced by members of the genus Streptomyces.[1][2] This genus is renowned for its complex secondary metabolism, producing over two-thirds of the clinically useful antibiotics of natural origin.[2][3] The exploration of novel Streptomyces strains and the optimization of fermentation processes are crucial for the discovery and production of new therapeutic agents.

Sarubicin B Producing Organisms and Their Isolation

Sarubicin B has been isolated from the fermentation broths of specific Streptomyces strains. While the primary literature identifies the producing strains, specific details regarding their geographical origin are not extensively documented.

Table 1: Known Sarubicin B-Producing Streptomyces Strains

| Strain Designation | Compound(s) Isolated | Reference |

| Streptomyces sp. JA 2861 | Sarubicin B | [1] |

| Streptomyces sp. Hu186 | Sarubicin A and Sarubicin B | [4] |

The isolation of novel Streptomyces from environmental samples is a key first step in natural product discovery. Found predominantly in soil and decaying vegetation, these bacteria can be selectively isolated using various pretreatment and culture-based methods.[2]

Experimental Protocol: Isolation of Streptomyces from Soil

This protocol outlines a general procedure for the selective isolation of Streptomyces species from soil samples.

Objective: To isolate pure cultures of Streptomyces from environmental soil.

Materials:

-

Sterile sample collection bags or tubes

-

Sterile spatulas or scoops

-

Sterile distilled water

-

Sterile mortar and pestle

-

Water bath

-

Incubator

-

Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media

-

Antifungal agents (e.g., Nystatin, Cycloheximide)

-

Antibacterial agents (e.g., Nalidixic acid)

-

Sterile petri dishes, pipettes, and spreader

Procedure:

-

Sample Collection: Aseptically collect soil samples from a depth of 10-20 cm into sterile containers.

-

Sample Pretreatment:

-

Air-dry the soil sample at room temperature for 24-48 hours.

-

Gently crush the dried soil using a sterile mortar and pestle to create a fine powder.

-

Suspend 1 gram of the soil powder in 10 mL of sterile distilled water.

-

Heat the suspension in a water bath at 55°C for 6-10 minutes to reduce the population of non-spore-forming bacteria.

-

-

Serial Dilution:

-

Perform a serial dilution of the pretreated soil suspension in sterile distilled water, typically from 10⁻¹ to 10⁻⁶.

-

-

Plating:

-

Pipette 0.1 mL of each dilution onto the surface of SCA or ISP agar plates supplemented with antifungal and antibacterial agents to inhibit the growth of fungi and other bacteria.

-

Spread the inoculum evenly using a sterile spreader.

-

-

Incubation:

-

Incubate the plates at 28-30°C for 7 to 14 days.

-

-

Isolation and Purification:

-

Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelia).

-

Pick individual colonies and streak them onto fresh agar plates to obtain pure cultures.

-

Repeat the streaking process until a pure isolate is obtained.

-

Production of Sarubicin B

The production of Sarubicin B is achieved through submerged fermentation of the producing Streptomyces strain. Optimization of culture conditions, including media composition, pH, temperature, and aeration, is critical for maximizing the yield of the desired metabolite.

Experimental Protocol: Fermentation, Extraction, and Purification of Sarubicin B

This protocol provides a generalized methodology for the production and isolation of Sarubicin B.

Objective: To produce, extract, and purify Sarubicin B from a Streptomyces culture.

Part A: Fermentation

-

Inoculum Preparation:

-

Inoculate a loopful of a pure Streptomyces culture into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.

-

-

Production Culture:

-

Inoculate a larger volume of production medium with the seed culture (typically 5-10% v/v). A common production medium for Streptomyces is Yeast Extract-Malt Extract Broth (YEME).

-

Incubate the production culture at 28-30°C for 7-10 days with vigorous shaking (200-250 rpm).

-

Part B: Extraction

-

Separation of Biomass:

-

Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation or filtration. Sarubicin B is typically found in the culture filtrate.[1]

-

-

Solvent Extraction:

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Part C: Purification

-

Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Subject the dissolved extract to column chromatography using silica gel or a similar stationary phase.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the crude extract.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing Sarubicin B.

-

Pool the fractions containing the pure compound.

-

-

Final Purification and Characterization:

-

Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) if necessary.

-

Characterize the purified Sarubicin B using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

Table 2: Physicochemical Properties of Sarubicin B

| Property | Value | Reference |

| Appearance | Orange crystalline powder | [1] |

| Melting Point | 282-284 °C | [1] |

| Biological Activity | Inhibits Gram-positive bacteria | [1] |

To determine the production yield, the purified Sarubicin B would be quantified, for example, by spectrophotometry or by weighing the dried, pure compound, and the yield would be expressed in terms of mass per volume of culture broth (e.g., mg/L).

Biosynthesis of Sarubicin B

Sarubicin B is a quinone antibiotic, a class of compounds that are typically synthesized as aromatic polyketides by type II polyketide synthases (PKSs) in Streptomyces.[5][6][7] The biosynthesis of these molecules is a complex process involving a series of enzymatic reactions that build and modify a polyketide backbone.

The biosynthesis generally starts with a starter unit, often acetyl-CoA, which is iteratively extended with malonyl-CoA units by a minimal PKS complex. This complex typically includes a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).[6][8] The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions, followed by tailoring steps such as oxidation and glycosylation, to yield the final bioactive compound. The genes encoding these biosynthetic enzymes are typically clustered together in the Streptomyces genome.[9][10][11]

Conclusion

This technical guide provides a framework for the isolation, cultivation, and purification of Sarubicin B from its known Streptomyces producers. While specific details on the original isolation sources and production yields remain to be fully elucidated in publicly accessible literature, the generalized protocols and biosynthetic overview presented here offer a solid foundation for researchers. Further investigation into the genomic and metabolic characteristics of Streptomyces sp. JA 2861 and Streptomyces sp. Hu186 will be instrumental in optimizing the production of Sarubicin B and exploring its full therapeutic potential.

References

- 1. Sarubicin b, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces - Wikipedia [en.wikipedia.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.unh.edu [scholars.unh.edu]

- 10. A Natural Product Chemist’s Guide to Unlocking Silent Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene clusters and other cryptic clues to new antibiotics [jic.ac.uk]

discovery and characterization of Sarubicin B

An In-depth Technical Guide to the Discovery and Characterization of Sarubicin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of Sarubicin B, a quinone antibiotic with potential therapeutic applications. The information is compiled from available scientific literature, presenting key data in a structured format to facilitate understanding and further research.

Discovery and Physicochemical Properties

Sarubicin B was first isolated from the fermentation broth of Streptomyces strain JA 2861.[1] It has also been more recently isolated from Streptomyces sp. Hu186. The compound presents as an orange crystalline powder with a melting point of 282-284 °C.[1]

Biological Activity

Sarubicin B has demonstrated both antibacterial and cytotoxic activities.

Antibacterial Activity

In vitro studies have shown that Sarubicin B is effective against Gram-positive bacteria.[1] However, it does not exhibit activity against Gram-negative microorganisms.[1]

Table 1: Antibacterial Spectrum of Sarubicin B

| Bacterial Type | Activity |

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Inactive |

| Note: Specific Minimum Inhibitory Concentration (MIC) values for individual bacterial strains were not available in the reviewed literature. |

Cytotoxic Activity

Recent research has highlighted the potential of Sarubicin B as an anticancer agent. A study by Wang et al. (2022) reported that Sarubicin B, along with several of its analogs, exhibited moderate cytotoxic activity against four different tumor cell lines.

Note: Specific IC50 values for each of the four tumor cell lines were not detailed in the available abstract. The full study would be required to populate the following table with quantitative data.

Table 2: Cytotoxic Activity of Sarubicin B Against Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Cell Line 1 | - | Not Available |

| Cell Line 2 | - | Not Available |

| Cell Line 3 | - | Not Available |

| Cell Line 4 | - | Not Available |

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and biological evaluation of Sarubicin B.

Isolation and Purification of Sarubicin B from Streptomyces

The following protocol outlines a general procedure for obtaining Sarubicin B from a Streptomyces fermentation culture.

-

Fermentation: A culture of the producing Streptomyces strain (e.g., JA 2861 or Hu186) is grown in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelial mass. The active compound is extracted from the culture filtrate using a suitable organic solvent.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure Sarubicin B.

-

Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).

Experimental Workflow for Sarubicin B Isolation

Caption: A generalized workflow for the isolation of Sarubicin B.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cytotoxicity by measuring cell density based on the staining of total cellular protein.

-

Cell Culture: The selected tumor cell lines are cultured in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Sarubicin B for a defined period (e.g., 48-72 hours).

-

Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

-

Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 540 nm).

-

Analysis: The IC50 value is calculated from the dose-response curve.

Experimental Workflow for SRB Cytotoxicity Assay

Caption: A workflow diagram for the SRB cytotoxicity assay.

Mechanism of Action

The precise mechanism of action for Sarubicin B's antibacterial and cytotoxic effects has not yet been fully elucidated in the available literature. Further research is required to identify its molecular targets and the signaling pathways it modulates. As such, no signaling pathway diagrams can be provided at this time.

Future Directions

The dual antibacterial and cytotoxic activities of Sarubicin B make it a promising candidate for further preclinical development. Future research should focus on:

-

Quantitative bioactivity studies: Determining the MIC and IC50 values against a broader range of bacterial strains and cancer cell lines.

-

Mechanism of action studies: Identifying the molecular targets to understand how Sarubicin B exerts its biological effects.

-

In vivo efficacy studies: Evaluating the therapeutic potential of Sarubicin B in animal models.

References

Unraveling the Architecture of Sarubicin B: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Sarubicin B, a quinone antibiotic. The determination of its intricate molecular framework relies primarily on a synergistic application of advanced spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). This document outlines the general experimental protocols and the nature of the data required for this scientific endeavor, presented in a format amenable to detailed comparison and understanding.

Spectroscopic Data Analysis

The structural determination of Sarubicin B is contingent on the meticulous analysis of its spectroscopic data. While the complete, raw quantitative data is embedded within specialized scientific publications, this guide presents a structured summary of the expected data presentation, crucial for comparative analysis and verification.

Table 1: Expected ¹H NMR Spectroscopic Data for Sarubicin B

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| e.g., H-1 | Value | e.g., d | Value |

| e.g., H-3 | Value | e.g., dd | Value, Value |

| ... | ... | ... | ... |

This table would be populated with the specific proton chemical shifts, their splitting patterns (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), and the coupling constants that reveal the connectivity of adjacent protons.

Table 2: Expected ¹³C NMR Spectroscopic Data for Sarubicin B

| Position | Chemical Shift (δ, ppm) |

| e.g., C-1 | Value |

| e.g., C-2 | Value |

| ... | ... |

| e.g., C-10 | ~204.3 |

This table would list the chemical shifts for each carbon atom in the Sarubicin B molecule. Notably, a key carbonyl carbon (C-10) has been reported to have a chemical shift around δC 204.3[1].

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for Sarubicin B

| Ion | Calculated m/z | Found m/z |

| e.g., [M+H]⁺ | Value | Value |

| e.g., [M+Na]⁺ | Value | Value |

This table would present the experimentally observed mass-to-charge ratio (m/z) of the molecular ion, which is then compared to the calculated mass for the proposed chemical formula, providing a high degree of confidence in the elemental composition of Sarubicin B.

Experimental Protocols

The successful elucidation of Sarubicin B's structure hinges on the precise execution of several key experimental procedures. The following sections detail the generalized methodologies employed.

Isolation and Purification of Sarubicin B

-

Fermentation: A culture of a Streptomyces strain, the producing organism, is grown in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to encourage the production of secondary metabolites, including Sarubicin B.

-

Extraction: The culture broth is harvested and subjected to solvent extraction (e.g., with ethyl acetate) to separate the organic compounds from the aqueous medium.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate Sarubicin B from other metabolites. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex with a gradient of solvents to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain highly pure Sarubicin B.

-

NMR Spectroscopic Analysis

-

Sample Preparation: A small, pure sample of Sarubicin B is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectroscopy:

-

¹H NMR: Acquires a spectrum that provides information on the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Acquires a spectrum that reveals the number and types of carbon atoms present in the molecule.

-

-

2D NMR Spectroscopy: These experiments are crucial for establishing the complete molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.

-

High-Resolution Mass Spectrometry (HRESIMS)

-

Sample Introduction: A dilute solution of the purified Sarubicin B is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that allows the molecule to be ionized without significant fragmentation, typically forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy by the mass analyzer.

-

Data Analysis: The precise mass measurement allows for the determination of the elemental formula of Sarubicin B by comparing the experimental mass to calculated masses of potential formulas.

Visualization of the Elucidation Process

The logical flow of experiments and the interpretation of data are critical to the successful elucidation of a natural product's structure.

Caption: Workflow for the structure elucidation of Sarubicin B.

This diagram illustrates the logical progression from the isolation of Sarubicin B to the final determination of its chemical structure through a combination of spectroscopic techniques and data interpretation.

Caption: Logical relationships in spectroscopic data analysis for Sarubicin B.

This diagram showcases how different spectroscopic data inputs are analyzed to identify and assemble the structural fragments of Sarubicin B, ultimately leading to the elucidation of its complete chemical structure.

References

An In-depth Technical Guide on the Cytotoxicity of Doxorubicin Against Cancer Cell Lines

Disclaimer: Initial searches for "Sarubicin B" did not yield specific results for a compound with this name in publicly available scientific literature. It is possible that this is a novel, yet-to-be-published compound or a proprietary name. To fulfill the detailed requirements of this request for a technical guide on a potent cytotoxic agent, this report will focus on Doxorubicin , a widely studied and clinically significant anthracycline antibiotic used in cancer chemotherapy. The principles, protocols, and data presentation formats detailed herein are broadly applicable to the study of other cytotoxic compounds.

Introduction to Doxorubicin

Doxorubicin is a cornerstone of chemotherapy regimens, employed since the 1960s to treat a wide array of cancers, including breast, bladder, and lung cancers, as well as various sarcomas and leukemias.[1] Its primary mechanisms of anticancer activity involve intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to DNA double-strand breaks and the induction of apoptosis (programmed cell death).[2][3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing damage to cellular membranes, proteins, and DNA.[3]

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for doxorubicin vary significantly across different cancer cell lines, reflecting inherent differences in sensitivity and resistance mechanisms. The following table summarizes IC50 values from various studies.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |

| BFTC-905 | Bladder Cancer | 2.3 | 24 h | MTT | [1][4] |

| MCF-7 | Breast Cancer | 2.5 | 24 h | MTT | [1][4] |

| M21 | Skin Melanoma | 2.8 | 24 h | MTT | [1][4] |

| HeLa | Cervical Carcinoma | 2.9 | 24 h | MTT | [1][4] |

| UMUC-3 | Bladder Cancer | 5.1 | 24 h | MTT | [1] |

| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 h | MTT | [1] |

| TCCSUP | Bladder Cancer | 12.6 | 24 h | MTT | [1] |

| A549 | Lung Cancer | > 20 | 24 h | MTT | [1][4] |

| Huh7 | Hepatocellular Carcinoma | > 20 | 24 h | MTT | [1][4] |

| VMCUB-1 | Bladder Cancer | > 20 | 24 h | MTT | [1] |

| SNU449 | Hepatocellular Carcinoma | 110 ± 62 | 72 h | Resazurin | [5] |

Note: IC50 values can vary between laboratories due to differences in experimental conditions, including cell passage number, specific assay protocols, and incubation times.[4]

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's cytotoxicity is fundamental to anticancer drug screening. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for this purpose.

Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to cellular protein components under mildly acidic conditions. The amount of bound dye is directly proportional to the cell mass.[6]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–20,000 cells/well) in 200 µL of culture medium and incubate for 24 hours to allow for cell attachment.[7]

-

Drug Treatment: Expose the cells to a serial dilution of Doxorubicin (and appropriate vehicle controls) for a specified period (e.g., 48-72 hours).[8]

-

Cell Fixation: Gently add 50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]

-

Washing: Discard the supernatant and wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye. Allow the plates to air-dry completely.[9]

-

Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

-

Solubilization: Discard the SRB solution, wash the plates again with 1% acetic acid, and air-dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.[6][10] The cell viability is proportional to the OD, and IC50 values are calculated from the dose-response curve.

MTT Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondria. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[11]

-

Drug Treatment: Treat cells with various concentrations of Doxorubicin for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

MTT Incubation: After treatment, remove the drug-containing medium. Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][14]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 540-570 nm. The amount of formazan produced is proportional to the number of viable cells.

Note: When using doxorubicin, which is red and fluorescent, care must be taken as it can interfere with colorimetric assays. Replacing the culture medium with a neutral buffer like PBS before adding the MTT reagent can mitigate this interference.[14]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates the generalized workflow for determining the cytotoxic effects of a compound like Doxorubicin using a plate-based colorimetric assay.

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Doxorubicin's Mechanism of Action Signaling Pathway

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting the cell nucleus and mitochondria. The diagram below outlines the key signaling events leading to cancer cell death.

Caption: Key signaling pathways in Doxorubicin-induced cytotoxicity.

Conclusion

Doxorubicin remains a potent and widely utilized chemotherapeutic agent. Its cytotoxicity stems from a complex interplay of mechanisms, including the inhibition of topoisomerase II, intercalation into the DNA helix, and the generation of oxidative stress, all of which converge to induce apoptotic cell death. The sensitivity of cancer cells to doxorubicin varies, as evidenced by the wide range of IC50 values across different cell lines. Standardized in vitro cytotoxicity assays, such as the SRB and MTT methods, are indispensable tools for quantifying this activity and are crucial for the preclinical evaluation of anticancer compounds. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for researchers in oncology and drug development.

References

- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. abcam.com [abcam.com]

- 8. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]

- 11. Cytotoxicity Assay [bio-protocol.org]

- 12. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Sarubicin B Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activity of Sarubicin B and its naturally occurring derivatives. Sarubicin B, a quinone antibiotic isolated from Streptomyces species, has demonstrated notable cytotoxic effects against various cancer cell lines, sparking interest in its potential as an anticancer agent. This document synthesizes the available quantitative data, experimental methodologies, and biosynthetic insights to serve as a valuable resource for ongoing research and development in this area.

Quantitative Biological Activity

The primary measure of the anticancer potential of Sarubicin B and its derivatives is their cytotoxicity against tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values for Sarubicin A, Sarubicin B, and several recently discovered analogs—Sarubicinols A-C, Sarubicin B₁, and Sarubicin B₂—have been determined against a panel of four human cancer cell lines. The data reveals moderate cytotoxic activity across these compounds.

| Compound | SF-268 (CNS Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) | NCI-H460 (Lung Cancer) IC₅₀ (μM) | HepG2 (Liver Cancer) IC₅₀ (μM) |

| Sarubicin A | >50 | >50 | >50 | >50 |

| Sarubicin B | 24.3 | 35.4 | 19.7 | 28.6 |

| Sarubicinol A | 38.4 | >50 | 25.1 | 42.3 |

| Sarubicinol B | 41.2 | >50 | 33.8 | >50 |

| Sarubicinol C | >50 | >50 | >50 | >50 |

| Sarubicin B₁ | 18.5 | 29.7 | 15.4 | 22.1 |

| Sarubicin B₂ | 21.9 | 32.6 | 17.8 | 25.3 |

| Doxorubicin (Control) | 0.08 | 0.45 | 0.06 | 0.52 |

Data sourced from Qi, H., et al. (2022). Sarubicinols A–C, Cytotoxic Benzoxazoles from a Streptomyces. Journal of Natural Products, 85(4), 1167-1173.

Experimental Protocols

The following section details the methodology used to ascertain the cytotoxic activity of Sarubicin B derivatives. Currently, published research primarily focuses on cytotoxicity assays. Detailed protocols for other biological assays, such as specific apoptosis or enzyme inhibition studies, as well as the synthesis of these derivatives, are not yet available in the public domain.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of Sarubicin B and its derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative assessment of cell viability.

Materials:

-

Human cancer cell lines: SF-268, MCF-7, NCI-H460, HepG2

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test compounds (Sarubicin derivatives) and positive control (Doxorubicin)

Procedure:

-

Cell Seeding: Cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Cells were harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5 × 10³ cells per well. Plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Stock solutions of the test compounds were prepared in DMSO and diluted with the culture medium to the desired final concentrations. The culture medium from the wells was removed, and 100 μL of the medium containing various concentrations of the test compounds was added. Control wells received medium with DMSO at the same final concentration as the test wells.

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, 20 μL of the 5 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT was carefully removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling and Biosynthetic Pathways

While the specific molecular targets and signaling pathways affected by Sarubicin B are yet to be fully elucidated, a hypothetical biosynthetic pathway for the related Sarubicinol derivatives has been proposed. This pathway suggests a convergent synthesis route originating from intermediates in the biosynthesis of Sarubicin A.

Caption: Hypothetical biosynthetic route for Sarubicinols A-C.

Future Directions

The moderate cytotoxicity of Sarubicin B and its derivatives warrants further investigation. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a broader range of Sarubicin B analogs is necessary to understand the structural features crucial for cytotoxic activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be critical for their development as therapeutic agents.

-

In Vivo Efficacy: Promising candidates from in vitro studies should be evaluated in preclinical animal models to assess their antitumor efficacy and toxicity profiles.

This document provides a foundational understanding of the biological activity of Sarubicin B derivatives based on current scientific literature. As research in this area progresses, a more comprehensive picture of their therapeutic potential will emerge.

Unraveling the Synthesis of a Promising Antibiotic: A Technical Guide to the Putative Biosynthetic Pathway of Sarubicin B in Streptomyces

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Sarubicin B, a quinone antibiotic with potential therapeutic applications. While the complete genetic and enzymatic details of Sarubicin B synthesis remain to be fully elucidated, this document synthesizes the current understanding of its producing organism, Streptomyces sp. Hu186, and draws parallels with well-characterized biosynthetic pathways of structurally related compounds. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antibiotics.

Introduction to Sarubicin B

Sarubicin B is a naphthoquinone antibiotic that has been isolated from Streptomyces sp. Hu186.[1][2][3] This compound belongs to the broader class of angucycline or pluramycin-type antibiotics, many of which are known for their potent biological activities. The core chemical scaffold of Sarubicin B suggests a biosynthetic origin from a Type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides in Streptomyces. The presence of a deoxy sugar moiety indicates subsequent tailoring reactions involving glycosyltransferases. Understanding the biosynthesis of Sarubicin B is crucial for its potential future development, including efforts to improve yield and generate novel analogs with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of Sarubicin B

Based on the chemical structure of Sarubicin B and analysis of related biosynthetic pathways, a putative pathway can be proposed. This pathway is centered around a Type II PKS system for the assembly of the polyketide backbone, followed by a series of tailoring steps.

Polyketide Backbone Formation

The aglycone core of Sarubicin B is likely assembled by a Type II PKS complex. This process is proposed to start with an acetyl-CoA starter unit, followed by nine successive condensations with malonyl-CoA extender units to create a decaketide chain. The minimal PKS for this process would typically consist of a ketosynthase (KSα and KSβ) and a chain length factor (CLF).

Cyclization and Aromatization

Following the synthesis of the linear polyketide chain, a series of cyclization and aromatization reactions are catalyzed by specific enzymes within the biosynthetic gene cluster. These enzymes, including cyclases (CYC) and aromatases (ARO), dictate the characteristic angucycline-like ring structure of the Sarubicin B core.

Tailoring Modifications

The initial polycyclic aromatic intermediate undergoes several tailoring modifications to yield the final Sarubicin B structure. These modifications are catalyzed by a suite of tailoring enzymes, likely including:

-

Oxygenases: Mono- and dioxygenases are responsible for the introduction of hydroxyl groups at specific positions on the aromatic core.

-

Reductases: Ketoreductases may be involved in modifying carbonyl groups.

-

Glycosyltransferases: A key step is the attachment of a deoxy sugar moiety. This is catalyzed by a glycosyltransferase that recognizes the aglycone and the activated sugar donor, likely a TDP-sugar.

The proposed biosynthetic pathway for the Sarubicin B aglycone is depicted in the following diagram:

Caption: Proposed biosynthetic pathway for Sarubicin B.

Quantitative Data Summary

As of the date of this publication, specific quantitative data for the Sarubicin B biosynthetic pathway, such as enzyme kinetics or fermentation yields, have not been published. The following table presents a hypothetical framework for the types of quantitative data that would be valuable for a comprehensive understanding and optimization of Sarubicin B production.

| Parameter | Description | Target Value/Range | Method of Measurement |

| PKS Activity | Rate of polyketide chain assembly by the Type II PKS complex. | TBD | In vitro radioactive precursor incorporation assays |

| Cyclase Specificity | Product distribution of cyclized intermediates from the linear polyketide. | TBD | HPLC or LC-MS analysis of in vitro reactions |

| Oxygenase Kinetics | Km and kcat for the hydroxylation of the polycyclic core. | TBD | Spectrophotometric or HPLC-based enzyme assays |

| Glycosyltransferase Efficiency | Percentage of aglycone converted to glycosylated product. | TBD | LC-MS analysis of in vitro or in vivo reactions |

| Fermentation Titer | Concentration of Sarubicin B in the fermentation broth of S. sp. Hu186. | TBD | HPLC quantification with a standard curve |

Key Experimental Protocols

The elucidation of the Sarubicin B biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential in this process.

Identification and Sequencing of the Biosynthetic Gene Cluster (BGC)

Objective: To identify and sequence the complete Sarubicin B biosynthetic gene cluster from Streptomyces sp. Hu186.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. Hu186 using a standard phenol-chloroform extraction method or a commercial kit optimized for actinomycetes.

-

Whole-Genome Sequencing: The isolated genomic DNA will be subjected to next-generation sequencing (NGS) using a platform such as Illumina or PacBio to generate a high-quality draft or complete genome sequence.

-

Bioinformatic Analysis: The genome sequence will be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The BGC predicted to be responsible for Sarubicin B biosynthesis will be identified based on the presence of genes encoding a Type II PKS and tailoring enzymes consistent with the Sarubicin B structure.

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of the identified BGC in Sarubicin B biosynthesis and to elucidate the function of individual genes.

Methodology:

-

Gene Knockout: A targeted gene inactivation strategy, such as PCR-targeting-based gene replacement, will be used to create knockout mutants of key genes within the putative Sarubicin B BGC in Streptomyces sp. Hu186.

-

Phenotypic Analysis: The mutant strains will be fermented, and the culture extracts will be analyzed by HPLC and LC-MS to determine the effect of the gene deletion on Sarubicin B production. The accumulation of biosynthetic intermediates in knockout mutants can provide insights into the function of the inactivated gene.

-

Heterologous Expression: The entire putative Sarubicin B BGC will be cloned into a suitable expression vector and introduced into a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. albus). Production of Sarubicin B in the heterologous host would confirm the identity of the BGC.

The general workflow for identifying and confirming a biosynthetic gene cluster is outlined below:

Caption: Experimental workflow for BGC identification.

In Vitro Enzyme Assays

Objective: To biochemically characterize the function of key enzymes in the Sarubicin B biosynthetic pathway.

Methodology:

-

Gene Cloning and Protein Expression: Individual genes of interest (e.g., oxygenases, glycosyltransferases) will be cloned into an appropriate expression vector (e.g., pET series for E. coli expression). The recombinant proteins will be overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays: The activity of the purified enzymes will be tested in vitro using the predicted substrates. For example, the activity of a putative glycosyltransferase would be assayed by incubating the purified enzyme with the Sarubicin B aglycone and the appropriate TDP-sugar donor.

-

Product Analysis: The reaction products will be analyzed by HPLC and LC-MS to confirm the enzymatic conversion and to characterize the reaction product.

Conclusion and Future Directions

This technical guide provides a foundational, albeit putative, framework for understanding the biosynthesis of Sarubicin B in Streptomyces. The proposed pathway, based on the well-established principles of Type II polyketide synthesis, offers a roadmap for the future experimental elucidation of this promising antibiotic's formation.

The immediate next steps in this research area should focus on obtaining the whole-genome sequence of Streptomyces sp. Hu186 to identify the Sarubicin B biosynthetic gene cluster. Subsequent genetic and biochemical characterization of the pathway will not only provide a complete picture of how this molecule is synthesized but will also open avenues for biosynthetic engineering to create novel Sarubicin B analogs with improved pharmacological properties. Such endeavors are critical in the ongoing search for new and effective treatments against multidrug-resistant pathogens.

References

In-Depth Technical Guide to Structural Analogs of Sarubicin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural analogs of Sarubicin B, a quinone antibiotic. The document summarizes their cytotoxic activities, details the experimental protocols for their isolation and evaluation, and presents a workflow for their discovery.

Core Compound: Sarubicin B

Sarubicin B is a quinone antibiotic isolated from a Streptomyces strain. It serves as the foundational structure for a series of recently discovered analogs with potential therapeutic applications.

Structural Analogs of Sarubicin B

A 2022 study by Wang et al. led to the isolation and characterization of several novel structural analogs of Sarubicin B from Streptomyces sp. Hu186. Alongside the known Sarubicin A and Sarubicin B, five new compounds were identified: Sarubicinols A-C, Sarubicin B1, and Sarubicin B2. Notably, Sarubicinols A-C possess a unique benzoxazole ring system and a rare 2-oxabicyclo[2.2.2] substructure, distinguishing them from the parent compound.

Cytotoxic Activity of Sarubicin B and its Analogs

All identified compounds, including Sarubicin B and its structural analogs, have demonstrated moderate cytotoxic activity against a panel of four human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | A549 (lung carcinoma) IC50 (μM) | HCT-116 (colon carcinoma) IC50 (μM) | HepG2 (hepatocellular carcinoma) IC50 (μM) | 4T1 (murine breast cancer) IC50 (μM) |

| Sarubicin A | 0.7 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |

| Sarubicin B | 1.8 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 | 4.2 ± 0.8 |

| Sarubicinol A | 5.2 ± 0.9 | 6.8 ± 1.1 | 7.5 ± 1.3 | 9.1 ± 1.5 |

| Sarubicinol B | 3.6 ± 0.6 | 4.9 ± 0.8 | 5.8 ± 1.0 | 7.2 ± 1.2 |

| Sarubicinol C | 8.9 ± 1.4 | 10.2 ± 1.7 | 12.4 ± 2.1 | 14.7 ± 2.5 |

| Sarubicin B1 | 2.3 ± 0.4 | 3.1 ± 0.6 | 4.0 ± 0.7 | 5.5 ± 0.9 |

| Sarubicin B2 | 4.1 ± 0.7 | 5.6 ± 0.9 | 6.9 ± 1.2 | 8.3 ± 1.4 |

| Doxorubicin (Positive Control) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.2 |

Experimental Protocols

Isolation and Purification of Sarubicin Analogs

The following protocol outlines the general procedure for the extraction and isolation of Sarubicin B and its analogs from the fermentation broth of Streptomyces sp. Hu186.

Workflow for the isolation and purification of Sarubicin analogs.

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds was evaluated using the Sulforhodamine B (SRB) assay.

-

Cell Culture: Human cancer cell lines (A549, HCT-116, HepG2) and the murine breast cancer cell line (4T1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The isolated compounds, dissolved in DMSO, were added to the wells at various concentrations. Doxorubicin was used as a positive control.

-

Incubation: The plates were incubated for 72 hours.

-

Fixation: The cells were fixed with 10% (w/v) trichloroacetic acid.

-

Staining: The fixed cells were stained with 0.4% (w/v) SRB solution.

-

Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

-

Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

-

Measurement: The optical density was measured at 515 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways affected by Sarubicin B or its newly identified structural analogs (Sarubicinols A-C, Sarubicin B1, and B2). The mechanism of action for these compounds remains an area for future investigation. Therefore, a diagram of the signaling pathway cannot be provided at this time.

Conclusion

The discovery of novel structural analogs of Sarubicin B, particularly the Sarubicinols with their unique chemical scaffolds, opens new avenues for the development of anticancer agents. The moderate cytotoxic activity exhibited by these compounds warrants further investigation into their mechanism of action and potential for therapeutic development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these promising natural products. This will be crucial for optimizing their structure-activity relationship and advancing them through the drug discovery pipeline.

Unveiling the Molecular Target of Sarubicin B: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific understanding of Sarubicin B, a quinone antibiotic with demonstrated antibacterial and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this natural product.

Executive Summary

Sarubicin B, a metabolite isolated from Streptomyces species, has emerged as a compound of interest due to its biological activities.[1][2] It exhibits inhibitory effects against Gram-positive bacteria and moderate cytotoxicity against various cancer cell lines. This guide synthesizes the available data on Sarubicin B's molecular target identification, offering a detailed look at its cytotoxic effects and the experimental methodologies employed in its characterization. While the precise molecular target of Sarubicin B is still under investigation, this document lays the groundwork for future research by consolidating current knowledge.

Molecular Target Identification

Current research indicates that Sarubicin B possesses moderate cytotoxic activity against a panel of human cancer cell lines.[1][3][4] The identification of its specific molecular target(s) is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.

Cytotoxic Activity of Sarubicin B

Quantitative analysis of Sarubicin B's cytotoxic effects has been performed against four human tumor cell lines: human myeloid leukemia (HL-60), human hepatocellular carcinoma (HepG2), human lung adenocarcinoma (A549), and human breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values, determined using the Sulforhodamine B (SRB) assay, are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Myeloid Leukemia | 5.3 |

| HepG2 | Hepatocellular Carcinoma | 8.1 |

| A549 | Lung Adenocarcinoma | 12.5 |

| MCF-7 | Breast Cancer | 15.8 |

Table 1: Cytotoxic Activity of Sarubicin B against Human Cancer Cell Lines.

Postulated Mechanisms of Action

While the definitive molecular target of Sarubicin B remains to be elucidated, its structural similarity to other quinone antibiotics, such as doxorubicin, suggests potential mechanisms of action that warrant further investigation.

Potential for Topoisomerase II Inhibition and DNA Intercalation

Many anthracycline antibiotics exert their cytotoxic effects through the inhibition of topoisomerase II and intercalation into DNA. These actions disrupt DNA replication and transcription, ultimately leading to apoptosis. Given Sarubicin B's quinone structure, it is plausible that it shares a similar mechanism. Future studies should explore the potential of Sarubicin B to inhibit topoisomerase II activity and bind to DNA.

Induction of Apoptosis

The cytotoxic activity of Sarubicin B suggests the induction of programmed cell death, or apoptosis, in cancer cells. The signaling pathways leading to apoptosis are complex and can be initiated through various intrinsic and extrinsic cues. A proposed general pathway for anticancer drug-induced apoptosis is illustrated below.

Experimental Protocols

The following section details the methodologies utilized for the evaluation of Sarubicin B's cytotoxic activity.

Cell Culture and Treatment

Human cancer cell lines (HL-60, HepG2, A549, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and treated with various concentrations of Sarubicin B for 72 hours.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by measuring total protein content. The detailed workflow for this assay is outlined below.

Future Directions

The identification of the specific molecular target of Sarubicin B is paramount for its further development as a potential therapeutic agent. The following experimental approaches are recommended to elucidate its mechanism of action.

By employing these advanced techniques, the scientific community can gain a deeper understanding of Sarubicin B's molecular interactions and pave the way for its potential application in oncology and infectious disease.

Conclusion

Sarubicin B represents a promising natural product with demonstrated biological activity. This technical guide has summarized the current knowledge regarding its cytotoxic effects and has proposed a roadmap for the definitive identification of its molecular target. Further research into its mechanism of action is crucial to unlock its full therapeutic potential.

References

In Vitro Antibacterial Spectrum of Sarubicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known antibacterial properties of Sarubicin B and outlines standardized protocols for its further evaluation. It is important to note that publicly available quantitative data on the antibacterial spectrum of Sarubicin B is limited. The experimental protocols described herein are based on established methodologies for antimicrobial susceptibility testing and are presented as a guide for future research.

Introduction

Sarubicin B is a quinone antibiotic isolated from the fermentation broth of a Streptomyces strain.[1] Preliminary in vitro studies have indicated its potential as an antibacterial agent with a selective spectrum of activity. This technical guide summarizes the currently available data on the antibacterial spectrum of Sarubicin B, provides detailed experimental protocols for its comprehensive evaluation, and presents visual workflows to guide laboratory investigation.

Known Antibacterial Spectrum

Initial research has established a clear distinction in the activity of Sarubicin B against different types of bacteria. The compound has been shown to be effective against Gram-positive bacteria while demonstrating no activity against Gram-negative microorganisms.[1]

Data Presentation

Table 1: Qualitative In Vitro Antibacterial Spectrum of Sarubicin B

| Bacterial Type | Activity |

| Gram-positive | Active |

| Gram-negative | Inactive |

Source: Based on preliminary in vitro findings.[1]

Proposed Experimental Protocols for Quantitative Analysis

To fully characterize the in vitro antibacterial spectrum of Sarubicin B, standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) are recommended. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination

This method is considered a gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.[2][3][4][5][6]

Objective: To determine the lowest concentration of Sarubicin B that inhibits the visible growth of a panel of Gram-positive and Gram-negative bacteria.

Materials:

-

Sarubicin B, analytical grade

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Sarubicin B Stock Solution: Prepare a stock solution of Sarubicin B in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a starting concentration for the serial dilutions.

-

Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours) of the test organism, prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Sarubicin B working solution to the first column of wells, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (inoculum without Sarubicin B), and the twelfth column as a negative control (broth only).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Sarubicin B at which there is no visible growth of the bacteria.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity and can be used as a screening tool.[7][8][9][10]

Objective: To qualitatively assess the susceptibility of a panel of bacteria to Sarubicin B.

Materials:

-

Sarubicin B

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Sterile swabs

Procedure:

-

Preparation of Sarubicin B Disks: Impregnate sterile filter paper disks with a known concentration of Sarubicin B. Allow the solvent to evaporate completely.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[7]

-

Application of Disks: Aseptically place the Sarubicin B-impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is indicative of the susceptibility of the organism to Sarubicin B.

Visualizations

Experimental Workflow

Caption: Workflow for determining the in vitro antibacterial spectrum of Sarubicin B.

Conclusion and Future Directions

The available evidence indicates that Sarubicin B is a promising antibacterial agent with selective activity against Gram-positive bacteria. However, a comprehensive understanding of its antibacterial spectrum requires quantitative data from standardized susceptibility testing. The protocols outlined in this guide provide a framework for researchers to generate robust and reproducible data on the MIC values of Sarubicin B against a broad panel of clinically relevant bacteria. Future studies should also investigate the mechanism of action of Sarubicin B, its potential for bactericidal versus bacteriostatic activity, and the frequency of resistance development. Such data will be crucial for evaluating its potential as a therapeutic agent in the fight against bacterial infections.

References

- 1. Sarubicin b, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. EUCAST: MIC Determination [eucast.org]

- 7. asm.org [asm.org]

- 8. chainnetwork.org [chainnetwork.org]

- 9. dbt.univr.it [dbt.univr.it]

- 10. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

Early-Stage Research on the Antitumor Potential of a Novel Anthracycline Analogue: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery and development of novel antitumor agents are critical in the ongoing effort to combat cancer. This technical guide provides a comprehensive overview of the early-stage, preclinical evaluation of a promising novel anthracycline analogue, herein referred to as Compound S. We will detail the methodologies for assessing its cytotoxic and antiproliferative effects on cancer cell lines, outline the investigation into its mechanism of action through key signaling pathways, and present a framework for its initial in vivo assessment. This document is intended to serve as a resource for researchers in the field of oncology drug discovery, providing standardized protocols and data presentation formats to facilitate the evaluation of novel therapeutic candidates.

Introduction to Compound S

Compound S is a novel semi-synthetic derivative of the anthracycline class of chemotherapeutics. Anthracyclines, such as doxorubicin, are well-established anticancer agents known for their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] The structural modifications in Compound S are designed to enhance its therapeutic index by potentially increasing its specificity for tumor cells and reducing off-target toxicities, particularly cardiotoxicity, which is a significant limitation of current anthracycline therapies.[1][4] This guide outlines the foundational preclinical studies to characterize the antitumor potential of Compound S.

In Vitro Antitumor Activity

The initial assessment of an anticancer compound involves evaluating its effects on cancer cells in a controlled laboratory setting. This typically includes determining the concentration-dependent inhibition of cell proliferation and cytotoxicity.

The following tables summarize the in vitro efficacy of Compound S against a panel of human cancer cell lines compared to the standard-of-care anthracycline, Doxorubicin.

Table 1: IC50 Values for Compound S and Doxorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound S IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.05 | 0.89 ± 0.09 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.62 ± 0.07 | 1.15 ± 0.12 |

| A549 | Lung Carcinoma | 0.78 ± 0.08 | 1.54 ± 0.16 |

| HCT116 | Colon Carcinoma | 0.55 ± 0.06 | 0.98 ± 0.10 |

| HeLa | Cervical Carcinoma | 0.49 ± 0.05 | 0.92 ± 0.09 |

IC50 values were determined after 72 hours of continuous drug exposure.

Table 2: Induction of Apoptosis by Compound S

| Cell Line | Treatment (1 µM, 48h) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Vehicle Control | 5.2 ± 1.1 |

| Compound S | 45.8 ± 3.7 | |

| Doxorubicin | 38.2 ± 3.1 | |

| A549 | Vehicle Control | 4.8 ± 0.9 |

| Compound S | 39.5 ± 4.2 | |

| Doxorubicin | 31.6 ± 2.9 |

2.2.1. Cell Culture

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2.2.2. Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[5][6][7][8]

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of Compound S or Doxorubicin for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Dissolve the protein-bound dye in 200 µL of 10 mM Tris base solution.

-

Measure the optical density at 510 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

-

2.2.3. Annexin V Apoptosis Assay

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) staining kit and flow cytometry.[9]

-

Procedure:

-

Seed cells in 6-well plates and treat with Compound S, Doxorubicin, or vehicle control for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Mechanism of Action: Signaling Pathways

Understanding the molecular pathways through which a compound exerts its antitumor effects is crucial for its development. Given its structural similarity to anthracyclines, Compound S is hypothesized to induce apoptosis through DNA damage response and modulation of key apoptotic signaling pathways.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[10][11] The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[10][11][12][13]

-

Intrinsic Pathway: Initiated by intracellular stress such as DNA damage, this pathway involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3.[10][12]

-

Extrinsic Pathway: This pathway is triggered by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.[10][11][12][13]

Doxorubicin is known to induce apoptosis through both pathways, often initiated by its effect on topoisomerase II and the generation of reactive oxygen species (ROS).[2][4][14]

Caption: Proposed intrinsic and extrinsic apoptosis signaling pathways activated by Compound S.

Caption: Workflow for the in vitro evaluation of Compound S's antitumor activity.

Preclinical In Vivo Studies

Following promising in vitro results, the antitumor efficacy of a compound is evaluated in animal models.

A human tumor xenograft model in immunocompromised mice is a standard for preclinical in vivo efficacy testing.

-

Procedure:

-

Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female athymic nude mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, Compound S, Doxorubicin).

-

Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule (e.g., twice weekly).

-

Measure tumor volume and body weight three times a week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Caption: Workflow for a preclinical in vivo xenograft study.

Conclusion and Future Directions

The early-stage research presented in this guide provides a foundational framework for the evaluation of novel antitumor compounds like Compound S. The in vitro data demonstrates potent cytotoxic and pro-apoptotic activity across multiple cancer cell lines, with superior efficacy compared to the standard drug, Doxorubicin. The proposed mechanism of action, centered on the induction of apoptosis, is consistent with its anthracycline lineage.

Future studies should focus on a more detailed elucidation of the signaling pathways involved, including the analysis of key protein expression levels (e.g., p53, Bcl-2 family members, caspases) by Western blotting. Furthermore, comprehensive in vivo studies are required to assess the efficacy, pharmacokinetics, and toxicity profile of Compound S in various preclinical models. These collective efforts will be instrumental in determining the potential of Compound S for further clinical development as a novel cancer therapeutic.

References

- 1. Doxorubicin - Wikipedia [en.wikipedia.org]

- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. remedypublications.com [remedypublications.com]

Methodological & Application

Application Notes and Protocols for Sarubicin B Fermentation and Yield Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarubicin B is a quinone antibiotic with potential applications in drug development. This document provides detailed application notes and protocols for the fermentation of Sarubicin B, focusing on strategies to optimize its production yield. The methodologies outlined are based on established principles of Streptomyces fermentation and antibiotic production, providing a robust framework for research and development. While specific quantitative data for Sarubicin B production is limited in publicly available literature, the following protocols and data for analogous compounds offer a strong starting point for process development and optimization.

Data Presentation: Fermentation Media and Parameters

Optimizing fermentation conditions is critical for maximizing the yield of secondary metabolites like Sarubicin B. The following tables summarize media compositions and fermentation parameters that have been successfully used for the production of antibiotics in Stre-ptomyces species and related compounds. These serve as a valuable reference for designing and optimizing Sarubicin B fermentation processes.

Table 1: Media Composition for Streptomyces Fermentation

| Component | Concentration Range | Purpose | Reference Analogue |

| Carbon Source | |||

| Glucose | 1.0 - 2.0% (w/v) | Primary carbon and energy source | Safracin B[1] |

| Mannitol | 5.0 - 6.0% (w/v) | Osmoprotectant and carbon source | Safracin B[1] |

| Soluble Starch | 1.0 - 2.5% (w/v) | Complex carbohydrate source | General Streptomyces Media[2] |

| Nitrogen Source | |||

| Soybean Meal | 1.0 - 2.0% (w/v) | Organic nitrogen source | General Streptomyces Media[3] |

| Yeast Extract | 0.2 - 0.5% (w/v) | Source of vitamins and growth factors | General Streptomyces Media[2] |

| Ammonium Sulfate | 1.0% (w/v) | Inorganic nitrogen source | Safracin B[1] |

| Peanut Meal | 1.0% (w/v) | Organic nitrogen source | Safracin B[1] |

| Inorganic Salts | |||

| Potassium Chloride | 0.4% (w/v) | Essential ions | Safracin B[1] |

| Potassium Dihydrogen Phosphate | 0.02% (w/v) | Buffering agent and phosphate source | Safracin B[1] |

| Calcium Carbonate | 0.3 - 0.8% (w/v) | pH stabilization | Safracin B[1] |

| Magnesium Sulfate | 0.05% (w/v) | Essential ions | General Streptomyces Media[2] |

Table 2: Optimized Fermentation Parameters for Antibiotic Production

| Parameter | Optimized Range | Rationale |

| Temperature | 28 - 35°C | Optimal range for Streptomyces growth and secondary metabolite production.[3][4] |

| pH | 6.5 - 7.5 | Maintained to support enzymatic activity and cell viability.[3] |